(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
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Description
(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound featuring a quinoline moiety linked to a thioxothiazolidine ring, which is further connected to a butanoic acid chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves the following steps:
Formation of the Quinoline Derivative: Starting with a quinoline derivative, the compound is functionalized to introduce the necessary substituents.
Thioxothiazolidine Ring Formation: The quinoline derivative is then reacted with a thioamide and an appropriate aldehyde under acidic or basic conditions to form the thioxothiazolidine ring.
Butanoic Acid Chain Addition: Finally, the butanoic acid chain is introduced through a coupling reaction,
Properties
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-15(21)6-3-9-19-16(22)14(24-17(19)23)10-11-7-8-18-13-5-2-1-4-12(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDQRDQPJVAXBB-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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